![molecular formula C18H15N5O3S2 B492620 2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(4-磺酰胺基苯基)乙酰胺 CAS No. 671199-34-1](/img/structure/B492620.png)

2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(4-磺酰胺基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also shown promising anticonvulsant activities .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 1,2-diaminobenzene with oxalic acid in aqueous hydrochloric acid, followed by chlorination to produce 2,3-dichloroquinoxaline . This is then treated with hydrazine hydrate to yield the corresponding 3-hydrazino compound, which is subjected to ring closure by treatment with triethyl orthoformate .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using IR, 1H NMR, and mass spectral data .

作用机制

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can distort the DNA structure, inhibiting replication and transcription processes, which can lead to cell death .

Biochemical Pathways

The compound’s intercalation into DNA disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The compound’s action results in potent anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . For instance, one derivative of the compound was found to be particularly potent, with IC50 values of 22.08 ± 2.1, 27.13 ± 2.2, and 17.12 ± 1.5 μM against HepG2, HCT116, and MCF-7 cancer cell lines, respectively .

实验室实验的优点和局限性

One advantage of using 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying their biological functions. 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide has also been shown to have potential therapeutic applications, which can be explored further in lab experiments. However, one limitation of using 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiments. Further research is needed to fully understand the advantages and limitations of using 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide in lab experiments.

未来方向

There are several future directions for research on 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide. One area of research is the optimization of its synthesis method to improve yield and purity. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and its effects on cellular processes. 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a promising compound that has the potential to contribute to scientific research in various fields.

Conclusion:

In conclusion, 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized, and it has been investigated for its potential use as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its mechanism of action is still being explored, and further research is needed to fully understand its effects on cellular processes. 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a promising compound that has the potential to contribute to scientific research in various fields.

合成方法

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide has been synthesized through a multi-step process that involves the reaction of 2-mercaptobenzothiazole with 2-bromo-1-(quinolin-2-yl)ethanone to form 2-[(quinolin-2-yl)thio]benzothiazole. This compound is then reacted with 4-aminobenzenesulfonamide to form 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide. The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide has been optimized to improve yield and purity, and it is now a well-established procedure in the chemical literature.

科学研究应用

抗肿瘤活性

该化合物已被研究其作为c-Met激酶抑制剂的潜力。 在张等人的一项研究中,设计了两个系列包含4-氧代吡啶酮部分的[1,2,4]三唑并[4,3-a]吡嗪衍生物 。在这些衍生物中,化合物22i对A549、MCF-7和HeLa癌细胞系表现出优异的抗肿瘤活性,IC50值分别为0.83 μM、0.15 μM和2.85 μM。此外,它在纳摩尔水平(IC50 = 48 nM)表现出优异的c-Met激酶抑制能力。

PARP1抑制

新发现的PARP1抑制剂,包括[1,2,4]三唑并[4,3-a]吡嗪的衍生物,在研究PARP1抑制剂获得耐药机制方面具有意义。 这些化合物也可能作为治疗HR缺陷癌症的有希望的治疗剂,有可能克服获得性耐药性 .

抗菌活性

合成的三唑衍生物已对其进行了体外抗菌活性评价。 大多数测试的化合物对金黄色葡萄球菌表现出有趣的抗菌作用 .

抗稻黄单胞菌(Xoo)杀菌剂

通过4-哌啶基桥联的喹唑啉酮-1,2,4-三唑并[3,4-b][1,3,4]噻二唑衍生物表现出作为抗Xoo杀菌剂的潜力。 这些化合物可以作为开发更有效治疗Xoo相关疾病的先导化合物 .

[1,2,4]三唑并[4,3-a]吡啶的合成途径

已开发出一种实用的[1,2,4]三唑并[4,3-a]吡啶取代衍生物的一锅合成方法。这些化合物可从容易获得的2-肼基吡啶和取代的芳香醛制备。 该方法为合成和生物学相关[1,2,4]三唑并[4,3-a]吡啶提供了一种官能团耐受且原子经济的途径 .

属性

IUPAC Name |

N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHYMOWLPRUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)

![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)

![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)

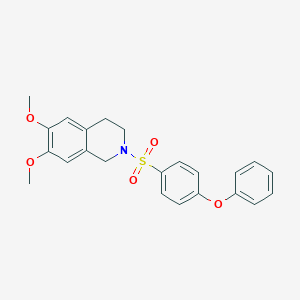

![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)

![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B492551.png)

![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B492559.png)

![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)